1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]
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Overview
Description
1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] is a synthetic organic compound characterized by its unique structure, which includes a hexadecene backbone and two bromoethoxybenzene groups
Preparation Methods
The synthesis of 1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of the Hexadecene Backbone: The hexadecene backbone can be synthesized through the oligomerization of ethylene or by the reduction of hexadec-8-ene-1,16-diyl diacetate.
Formation of Bromoethoxybenzene Groups: The bromoethoxybenzene groups are prepared by the bromination of 3-ethoxybenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups in the compound can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the hexadecene backbone can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Scientific Research Applications
1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymeric materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In materials science, its unique structure contributes to the desired properties of the final material. In medicinal chemistry, the compound’s bromoethoxybenzene groups may interact with biological targets, potentially inhibiting or modulating specific biochemical pathways .
Comparison with Similar Compounds
1,1’-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene] can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis[3-phenylurea]: This compound has a hexane backbone and phenylurea groups, differing in both the backbone and functional groups.
1,1’-(1,3-propanediyl)bis[benzene]: This compound has a shorter propanediyl backbone and lacks the bromoethoxy groups, making it less versatile in certain applications.
(E)-hexadec-8-ene-1,16-diyl diacetate: This compound has a similar hexadecene backbone but different functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
920751-49-1 |
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Molecular Formula |
C32H46Br2O2 |
Molecular Weight |
622.5 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-3-[16-[3-(2-bromoethoxy)phenyl]hexadec-8-enyl]benzene |
InChI |
InChI=1S/C32H46Br2O2/c33-23-25-35-31-21-15-19-29(27-31)17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18-30-20-16-22-32(28-30)36-26-24-34/h1-2,15-16,19-22,27-28H,3-14,17-18,23-26H2 |
InChI Key |
OYMABJMRYKSZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCBr)CCCCCCCC=CCCCCCCCC2=CC(=CC=C2)OCCBr |
Origin of Product |
United States |
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